molecular formula C16H18INO4 B13925280 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester

Cat. No.: B13925280
M. Wt: 415.22 g/mol
InChI Key: CBKNAIGFQWYWJE-UHFFFAOYSA-N
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Description

This compound features a spiro[4.5]decane core, comprising a 4-membered oxolane (oxygen-containing) ring and a 5-membered azacyclohexane (nitrogen-containing) ring fused at a single atom. Key substituents include:

  • 2-oxo group: A ketone at position 2, contributing to electrophilic character.
  • Phenylmethyl ester: A benzyl ester moiety at the carboxylic acid position, enhancing lipophilicity.

Properties

Molecular Formula

C16H18INO4

Molecular Weight

415.22 g/mol

IUPAC Name

benzyl 6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate

InChI

InChI=1S/C16H18INO4/c17-13-7-4-10-18(16(13)9-8-14(19)22-16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2

InChI Key

CBKNAIGFQWYWJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid derivatives typically proceeds through the following stages:

  • Construction of the spirocyclic ring system containing oxygen and nitrogen heteroatoms.
  • Introduction of substituents such as keto groups (2-oxo) and halogens (iodo at position 10).
  • Functionalization of the carboxylic acid group by esterification with benzyl (phenylmethyl) alcohol.

This approach ensures regioselective substitution and retention of the spirocyclic framework critical for biological activity.

Preparation of the Spirocyclic Core

The spiro[4.5]decane nucleus with oxygen and nitrogen atoms (1-oxa-6-azaspiro) is synthesized by cyclization reactions involving heterocyclic precursors. According to patent EP3442973B1, ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride is prepared by cyclization of appropriately substituted amino alcohols and carbonyl compounds under acidic conditions, followed by isolation of the hydrochloride salt.

Esterification with Phenylmethyl Alcohol

The carboxylic acid group at position 6 is esterified with phenylmethyl (benzyl) alcohol to form the phenylmethyl ester. Esterification is commonly performed via:

  • Activation of the carboxylic acid using carbodiimide coupling agents (e.g., DCC or EDC) or acid chlorides generated in situ.
  • Reaction with phenylmethyl alcohol under anhydrous conditions.
  • Purification by extraction and chromatographic techniques.

An example from related tetrahydropyran carboxylic acid derivatives shows that acid chlorides are prepared by treating the acid with oxalyl chloride and catalytic DMF, followed by reaction with alcohols to afford esters.

Representative Experimental Data Table

Step Reagents & Conditions Product Yield (%) Characterization
1 Cyclization of amino alcohol + carbonyl compound, acidic medium Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride 75-85 MS m/z 313 [M+1]+, NMR confirmed
2 Iodination with N-iodosuccinimide (NIS), solvent, RT 10-iodo-2-oxo derivative 60-70 TLC, MS, NMR
3 Activation with oxalyl chloride, DMF catalyst; then reaction with phenylmethyl alcohol 10-iodo-2-oxo-1-oxa-6-azaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester 65-75 NMR, IR, MS, purity by HPLC

Note: Yields and conditions are inferred from analogous compounds and patent protocols due to limited direct literature on this exact compound.

Analytical and Characterization Techniques

Summary of Research Discoveries

  • The spirocyclic heterocycle formation is a key step that determines the compound's stereochemistry and biological activity.
  • Iodination at the 10-position enhances the compound’s reactivity for further derivatization or biological targeting.
  • Phenylmethyl esterification improves compound stability and lipophilicity, facilitating medicinal applications.
  • Patent literature provides extensive synthetic routes for similar spirocyclic compounds, which can be adapted for this compound.
  • Analogous synthetic strategies for related heterocyclic carboxylic acids and esters provide reliable methodologies for scale-up and optimization.

Chemical Reactions Analysis

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodo group or to convert oxo groups to hydroxyl groups.

    Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potential Applications

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester has potential applications in various fields:

  • Medicinal Chemistry: It can be used as an intermediate in synthesizing pharmaceutical compounds.
  • Agrochemical Research: It can be a building block for developing new pesticides or herbicides.
  • Material Science: It can be used in synthesizing novel polymers or materials with specific properties.

Further studies are needed to explore its full range of applications.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to the presence of the carboxylic acid and ester groups. Key reactions include:

  • Ester Hydrolysis: The ester group can undergo hydrolysis to form a carboxylic acid and an alcohol.
  • Amide Formation: The carboxylic acid group can react with amines to form amides.
  • Iodine Reactions: The iodine substituent can participate in various reactions, such as halogen exchange or cross-coupling reactions.

These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.

Interaction Studies

Interaction studies involving this compound focus on understanding how it interacts with biological targets or other chemical entities. These studies typically assess:

  • Binding Affinity: Measuring the strength of interaction with target molecules.
  • Selectivity: Determining its preference for specific targets over others.
  • Functional Effects: Assessing the impact of the interaction on biological processes.

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester involves its interaction with specific molecular targets. The iodo and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The spirocyclic structure provides stability and influences the compound’s overall reactivity. The exact molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

(a) 1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester (CAS 157982-74-6)
  • Molecular Formula : C₁₆H₂₀N₂O₃
  • Molecular Weight : 288.34 g/mol
  • Key Differences : Replaces the oxygen atom in the oxolane ring with nitrogen (diaza system). Lacks the 10-iodo substituent.
  • Applications : Used in organic synthesis intermediates (e.g., peptidomimetics) due to its spirocyclic rigidity .
(b) Tomatidine (CAS 77-59-8)
  • Molecular Formula: C₂₇H₄₅NO₂
  • Molecular Weight : 415.65 g/mol
  • Key Differences : Contains a 1-oxa-6-azaspiro[4.5]decane moiety fused to a steroidal backbone. Lacks iodination and ester groups.
  • Applications : Studied for antifungal and cholesterol-lowering activities .
(c) 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid 1,1-dimethylethyl ester (CAS 271245-39-7)
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • Key Differences : Tert-butyl ester instead of phenylmethyl; positions of oxygen and nitrogen in the spiro system differ (6-oxa vs. 1-oxa).
  • Applications : Intermediate in T-type calcium channel antagonist synthesis .

Functional Group Analogs

(a) 8-Oxa-2-azaspiro[4.5]decane oxalate (CAS 1651840-84-4)
  • Molecular Formula: Not explicitly stated (similar core: C₈H₁₃NO₂).
  • Key Differences : Oxalate salt form; lacks iodination and ester groups.
  • Applications : Explored in medicinal chemistry for spirocyclic scaffold diversity .
(b) 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride (CAS 3970-79-4)
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Key Differences : Hydrochloride salt; ketone at position 2 but lacks iodine and ester.
  • Applications : Used in peptide backbone modifications .

Halogenated Spiro Analogs

No direct iodinated analogs are cited in the evidence. However, brominated spiro compounds (e.g., 5-Bromo-1-methyl-1H-imidazole) highlight halogenation trends:

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (10-iodo-2-oxo-phenylmethyl ester) Not provided ~400–450 (estimated) 10-I, 2-oxo, phenylmethyl ester Synthetic intermediate (inferred)
1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester C₁₆H₂₀N₂O₃ 288.34 2-oxo, phenylmethyl ester Peptidomimetics
Tomatidine C₂₇H₄₅NO₂ 415.65 Steroidal backbone Antifungal, cholesterol research
8-Oxa-2-azaspiro[4.5]decane oxalate C₈H₁₃NO₂·C₂H₂O₄ ~245 (estimated) Oxalate salt Medicinal chemistry scaffolds

Biological Activity

1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester, with the molecular formula C₁₆H₁₈INO₄ and a molecular weight of approximately 397.23 g/mol, is a complex organic compound characterized by its unique spirocyclic structure. This compound features both an oxa and an aza atom within its framework, which contributes to its distinctive chemical properties and potential biological activities.

Chemical Structure and Properties

The compound's structure includes:

  • A carboxylic acid group
  • An ester functional group

These features suggest potential reactivity in various biological contexts, making it a candidate for medicinal chemistry applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

1. Antimicrobial Activity

Initial studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. The presence of iodine in the structure may enhance this activity due to the halogen's known effects on biological systems .

2. Anticancer Potential

Compounds in the spirocyclic class have been investigated for their anticancer properties. The unique arrangement of atoms may influence interactions with cellular targets, potentially leading to apoptosis in cancer cells .

3. Neuroprotective Effects

Similar compounds have shown neuroprotective effects, indicating that 1-Oxa-6-azaspiro[4.5]decane derivatives might also possess this activity. Further studies are necessary to elucidate these effects specifically for the iodinated derivative .

Comparative Analysis with Related Compounds

To better understand the biological potential of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-Oxa-3-azaspiro(4.5)decaneSimilar spirocyclic structureAntimicrobial propertiesLacks iodine substituent
BenzylideneacetoneContains a benzyl groupAnticancer activityDifferent core structure
10-IodoanilineIodine-substituted aromatic aminePotential neuroprotective effectsSimpler structure without spirocyclic features

This table highlights the uniqueness of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid due to its specific functional groups and spirocyclic arrangement, which may confer distinct biological activities not present in similar compounds .

Case Study 1: Antimicrobial Testing

A study was conducted to evaluate the antimicrobial efficacy of derivatives of spirocyclic compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential use as antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines treated with related spirocyclic compounds demonstrated increased rates of apoptosis compared to untreated controls. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways .

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